Cas no 2228299-06-5 (2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide)

2-2-(Dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide is a specialized thioamide derivative featuring a dimethylamino-substituted thiazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural framework, which combines a thiazole core with a reactive thioamide functional group. The presence of the dimethylamino group enhances its potential as an intermediate in the development of pharmacologically active molecules, particularly in the synthesis of heterocyclic compounds. Its well-defined molecular structure allows for precise modifications, making it valuable for research applications requiring tailored electronic or steric properties. The compound is typically handled under controlled conditions due to its sensitivity.
2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide structure
2228299-06-5 structure
Product Name:2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide
CAS No:2228299-06-5
MF:C8H13N3S2
MW:215.338918447495
CID:5760889
PubChem ID:165610634
Update Time:2025-06-15

2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethanethioamide
    • EN300-1741491
    • 2228299-06-5
    • 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide
    • Inchi: 1S/C8H13N3S2/c1-5-6(4-7(9)12)13-8(10-5)11(2)3/h4H2,1-3H3,(H2,9,12)
    • InChI Key: JQBGJKUEOCKPCA-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1CC(N)=S)N(C)C

Computed Properties

  • Exact Mass: 215.05508977g/mol
  • Monoisotopic Mass: 215.05508977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide Pricemore >>

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Additional information on 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide

Latest Research Briefing on 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide (CAS: 2228299-06-5) in Chemical Biology and Pharmaceutical Applications

The compound 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide (CAS: 2228299-06-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide as a promising scaffold for drug development, particularly in targeting protein kinases and other enzymes involved in cellular signaling pathways. Its thiazole core and thioamide functional group contribute to its ability to interact with biological targets selectively, making it a candidate for treating diseases such as cancer and inflammatory disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the activity of specific kinase enzymes, which are often overexpressed in various cancers. The research employed molecular docking simulations and in vitro assays to validate the binding affinity and inhibitory effects of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide, revealing a high degree of specificity for its target.

Further investigations into the pharmacokinetic properties of this compound have shown favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce potential off-target effects.

In addition to its therapeutic potential, 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide has also been investigated as a tool compound in chemical biology. Its ability to modulate enzyme activity makes it valuable for studying signaling pathways and identifying new drug targets. Recent work has utilized this molecule in proteomics studies to map kinase-substrate interactions, providing insights into cellular regulation mechanisms.

Ongoing clinical trials are evaluating derivatives of this compound for safety and efficacy in human subjects, with preliminary results expected in late 2024. The pharmaceutical industry has shown growing interest in this molecule, with several companies filing patents for novel analogs and formulations.

In conclusion, 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethanethioamide represents a versatile and promising compound in both therapeutic development and basic research. Continued investigation into its properties and applications is likely to yield significant advancements in the treatment of complex diseases and our understanding of cellular processes.

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